N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 2. A furan-2-carboxamide moiety is linked via a 2-oxyethyl chain at position 6 of the pyridazine ring.
Properties
IUPAC Name |
N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-27-14-6-5-13(12-16(14)28-2)19-23-22-17-7-8-18(24-25(17)19)30-11-9-21-20(26)15-4-3-10-29-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFWNYROKCGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
For instance, some derivatives have been found to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate pro-oncogenic cell survival proteins like Bcl-2.
Biochemical Pathways
For example, they have been associated with the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, which are crucial for tumor growth regulation.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies are crucial for understanding the bioavailability of the compound.
Biological Activity
N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound is characterized by several functional groups:
- Triazolopyridazine core : Known for its interaction with various biological targets.
- Dimethoxyphenyl group : Enhances hydrophobic interactions and stability.
- Furan-2-carboxamide moiety : Contributes to the compound's overall solubility and may play a role in its biological activity.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The triazolopyridazine core may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest in treated cells .
- Antiviral Properties : In vitro assays revealed that this compound exhibited activity against specific viral strains, suggesting its potential as a therapeutic agent in viral infections .
- Anti-inflammatory Effects : The compound was shown to modulate inflammatory cytokine production in cellular models. This effect was attributed to its ability to inhibit key enzymes involved in inflammatory pathways .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ether bonds.
Amide Hydrolysis
The furan-2-carboxamide group is susceptible to hydrolysis, yielding furan-2-carboxylic acid and the corresponding amine:
Conditions :
Ether Cleavage
The ethoxyethyl linker can be cleaved using hydroiodic acid (HI) to generate phenol and ethylene glycol derivatives:
Reactivity : Steric hindrance from the triazolo-pyridazine core slows reaction kinetics compared to simpler ethers.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the triazole, pyridazine, and furan rings.
Triazole Ring Functionalization
The triazolo[4,3-b]pyridazine core undergoes nucleophilic substitution at the N1 position with amines or thiols:
| Reagent | Product | Conditions |
|---|---|---|
| Methylamine | N-methylated triazolo-pyridazine derivative | DMSO, 60°C, 6 hours |
| Benzyl mercaptan | S-benzylated derivative | EtOH, reflux, 12 hours |
Pyridazine Ring Halogenation
Electrophilic bromination occurs at the pyridazine ring’s C7 position under mild conditions :
Yield : ~65% (CHCl₃, 25°C, 2 hours) .
Furan Ring Oxidation
The furan moiety oxidizes to a maleic anhydride derivative using KMnO₄:
Conditions : Aqueous KMnO₄ (0.1M), 70°C, 4 hours.
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃ to form catechol derivatives :
Yield : ~72% (DCM, −78°C, 1 hour) .
Diels-Alder Reaction
The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride :
Conditions : Toluene, 110°C, 24 hours .
Triazole Ring-Opening
Under strong reducing conditions (e.g., LiAlH₄), the triazole ring opens to form an amidine derivative:
Mechanism : Hydride attack at the N2 position disrupts aromaticity.
Stability and Degradation
The compound exhibits moderate thermal stability (decomposition at >200°C) but degrades under UV light via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
- [1,2,4]Triazolo[4,3-b]pyridazine Derivatives E-4b (): This compound shares the [1,2,4]triazolo[4,3-b]pyridazine core but lacks the furan-2-carboxamide and ethoxyethyl linker. Instead, it has a propenoic acid substituent. Its melting point (253–255°C) suggests higher crystallinity compared to the target compound, though the latter’s solubility may be improved by the flexible ethoxyethyl chain . Compound 15 (): Features a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine core with a 4-methylpiperazinyl group. The piperazine moiety likely enhances water solubility, whereas the target compound’s furan-2-carboxamide may prioritize lipophilicity for membrane penetration .
Furan-Containing Analogues
- 10a (): A quinazoline derivative with a furan-2-ylmethylene hydrazine carboxamide group. While the core differs, the furan-carboxamide moiety is structurally analogous. This compound inhibits EGFR kinase, suggesting that the target’s furan-2-carboxamide could similarly engage in hydrogen bonding with kinase active sites .
- AZ331 (): A dihydropyridine with a 2-furyl group and methoxyphenyl substituents.
Substituent-Driven Comparisons
- PEF(S) Binders (): These triazolo-pyridazine derivatives feature alkoxyethoxy chains and sulphonamides. The target compound’s ethoxyethyl linker aligns with these designs, which were shown to bind allosteric sites via TNS displacement. This suggests the target may also modulate protein-ligand interactions through similar linker flexibility .
- N-Methylfuran-3-carboxamide Derivatives (): These compounds utilize hydrazinyl-furan carboxamides. The absence of a hydrazine group in the target compound may reduce reactivity, favoring stability in biological systems .
Key Data Tables
Table 1. Structural and Physical Property Comparison
Table 2. Functional Group Impact
Research Implications
The target compound’s structural features position it as a hybrid of kinase inhibitor scaffolds (e.g., quinazoline-based 10a) and allosteric modulators (e.g., PEF(S) binders). Its 3,4-dimethoxyphenyl group may enhance binding to hydrophobic pockets, while the furan-2-carboxamide could mimic adenine in kinase ATP-binding sites. Further studies should explore synthesis optimization (e.g., leveraging methods from ) and biological screening against kinase targets or allosteric proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
